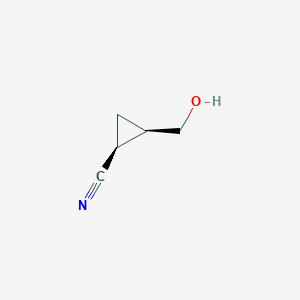

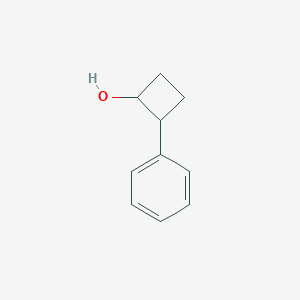

![molecular formula C10H12ClNOSi B2891394 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol CAS No. 1864052-11-8](/img/structure/B2891394.png)

5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a chemical compound with the CAS Number: 1864052-11-8 . It has a molecular weight of 225.75 . The IUPAC name for this compound is 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol plays a crucial role in synthetic chemistry, particularly in the synthesis and characterization of complex organic molecules. For instance, it serves as a key intermediate in the preparation of 2-[2-(Trimethylsilyl)ethynyl]pyridine, which is synthesized with high yield through the reaction of 2-bromopyridine and trimethylsilylacetylene. This compound further undergoes desilylation and oxidative coupling, leading to the synthesis of 1,4-bis(2-pyridyl)1,3-butadiyne and ultimately to 2,5-bis(2-pyridyl)thiophene. This process highlights the compound's utility in constructing pyridine-based polymers and small molecules with potential applications in materials science and pharmaceuticals (Al-taweel, 2002).

Reactivity and Catalysis

In the realm of catalysis, the structural features of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol contribute to its role in facilitating various chemical reactions. It is involved in processes that lead to the formation of nitrogen-containing polycyclic delta-lactones, showcasing its versatility in generating biologically relevant structures through reactions with methylchloroformate and iodine. This aspect underscores the compound's importance in synthetic strategies aimed at developing new pharmaceuticals and agrochemicals (Rudler et al., 2002).

Material Science and Engineering

Additionally, 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is instrumental in the field of material science, particularly in the development of metal–organic frameworks (MOFs). Its structural characteristics facilitate the assembly of MOFs with unique properties, including porosity and functionality, which are essential for applications in gas storage, separation technologies, and catalysis. This application is evidenced by research into Zn(II) metal–organic frameworks assembled from versatile tectons like 5-ethyl-pyridine-2,3-dicarboxylate, highlighting the broader utility of pyridine derivatives in constructing advanced materials (Li et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETNXEIOINXRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CNC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)

![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)